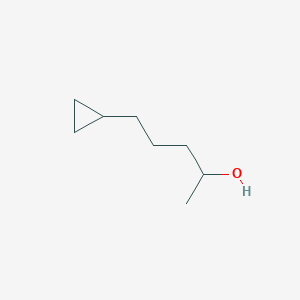

5-Cyclopropylpentan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

5-cyclopropylpentan-2-ol |

InChI |

InChI=1S/C8H16O/c1-7(9)3-2-4-8-5-6-8/h7-9H,2-6H2,1H3 |

InChI Key |

NJDMSHCENRLBFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1CC1)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Cyclopropylpentan 2 Ol

Retrosynthetic Analysis Strategies for the Target Compound

Retrosynthetic analysis is a technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. oregonstate.edupharmacy180.com This process involves breaking down the target molecule through a series of "disconnections" that correspond to known and reliable chemical reactions. amazonaws.com

For a secondary alcohol like 5-Cyclopropylpentan-2-ol, a primary retrosynthetic strategy involves the disconnection of one of the carbon-carbon bonds adjacent to the carbinol carbon (the carbon bearing the hydroxyl group). oregonstate.edulibretexts.org This approach identifies a carbonyl compound and an organometallic nucleophile as potential precursors.

Two logical C-C bond disconnections are possible for this compound:

Disconnection A: Breaking the bond between C2 and C3 leads to a three-carbon organometallic reagent (a propyl synthon) and a five-carbon aldehyde containing the cyclopropyl (B3062369) group (cyclopropylacetaldehyde synthon).

Disconnection B: Disconnecting the bond between C1 and C2 suggests a methyl organometallic reagent and a seven-carbon aldehyde (4-cyclopropylbutanal synthon).

These disconnections point toward a Grignard reaction, a powerful method for forming C-C bonds and synthesizing alcohols. libretexts.org

Functional Group Interconversion (FGI) is a retrosynthetic step that involves converting one functional group into another. amazonaws.com For this compound, two key FGIs can be envisioned:

Oxidation: An FGI of the secondary alcohol to a ketone leads to the precursor 5-cyclopropylpentan-2-one (B12107203). This suggests that the target alcohol can be synthesized via the reduction of this corresponding ketone. pharmacy180.com

Hydroxylation of an Alkene: The hydroxyl group can also be retrosynthetically disconnected to an alkene precursor. This FGI points towards a hydration reaction, such as hydroboration-oxidation, of an olefin like 5-cyclopropylpent-1-ene. oregonstate.edu This method is particularly useful for controlling regiochemistry. wikipedia.org

Classical Organic Synthesis Pathways

Based on the retrosynthetic analysis, three primary synthetic routes emerge for the preparation of this compound.

The addition of a Grignard reagent to a carbonyl compound is a cornerstone of alcohol synthesis. libretexts.org This method involves the nucleophilic attack of the organomagnesium compound on the electrophilic carbonyl carbon.

To synthesize this compound, one could react propylmagnesium bromide with 2-cyclopropylacetaldehyde. The Grignard reagent is typically prepared by reacting propyl bromide with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org The subsequent addition to the aldehyde, followed by an acidic workup, yields the target secondary alcohol.

Table 1: Synthesis of this compound via Grignard Reaction

| Step | Precursor 1 | Precursor 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Propyl bromide | Magnesium (Mg) | Diethyl ether (solvent) | Propylmagnesium bromide |

| 2 | 2-Cyclopropylacetaldehyde | Propylmagnesium bromide | 1. Diethyl ether (solvent) 2. H₃O⁺ (workup) | This compound |

The reduction of the corresponding ketone, 5-cyclopropylpentan-2-one, provides a direct route to this compound. This transformation is typically achieved using metal hydride reagents. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reduction of cyclopropyl ketones can exhibit stereoselectivity, influenced by the conformation of the substrate. nih.govacs.org The cyclopropyl group can influence the trajectory of the incoming hydride nucleophile, potentially leading to a preferred stereoisomer. The reaction with NaBH₄ is often carried out in alcoholic solvents like methanol (B129727) or ethanol, while the more reactive LiAlH₄ requires anhydrous ether solvents followed by a careful aqueous workup.

Table 2: Synthesis of this compound via Ketone Reduction

| Precursor | Reagent | Solvent | Product |

| 5-Cyclopropylpentan-2-one | Sodium borohydride (NaBH₄) | Methanol or Ethanol | This compound |

| 5-Cyclopropylpentan-2-one | Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether (anhydrous) 2. H₂O/H₃O⁺ (workup) | This compound |

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. wikipedia.orgwvu.edu To synthesize this compound, the ideal olefin precursor would be 5-cyclopropylpent-1-ene.

In the first step, the alkene reacts with borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF). The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. chemistrysteps.com In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to yield the alcohol. masterorganicchemistry.com This reaction is known for its high regioselectivity and syn-stereospecificity. wikipedia.org

Table 3: Synthesis of this compound via Hydroboration-Oxidation

| Step | Precursor | Reagents | Intermediate/Product |

| 1. Hydroboration | 5-Cyclopropylpent-1-ene | Borane-tetrahydrofuran (B86392) complex (BH₃·THF) | Tri(5-cyclopropylpentan-2-yl)borane |

| 2. Oxidation | Tri(5-cyclopropylpentan-2-yl)borane | Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH) | This compound |

Cyclopropanation Reactions of Olefinic Intermediates

A primary strategy for the synthesis of this compound involves the cyclopropanation of a suitable olefinic precursor, such as 5-hexen-2-ol (B1606890) or a protected derivative. In this approach, the carbon backbone and the hydroxyl group are established first, followed by the formation of the three-membered ring.

One of the most widely employed methods for this transformation is the Simmons-Smith reaction . This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. The carbenoid then reacts with the alkene in a concerted, stereospecific manner, meaning the geometry of the double bond is retained in the cyclopropane (B1198618) product. For a precursor like 5-hexen-2-ol, the reaction would proceed as follows:

Reaction Scheme: Simmons-Smith Cyclopropanation of 5-hexen-2-ol

5-hexen-2-ol + CH₂I₂ + Zn(Cu) → this compound

A significant advantage of the Simmons-Smith reaction is its compatibility with hydroxyl groups. The oxygen atom can act as a directing group, coordinating to the zinc reagent and delivering the methylene (B1212753) group to the proximate face of the double bond, thereby influencing the diastereoselectivity of the reaction when the alcohol is chiral.

Modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and reduce costs. The Furukawa modification , for instance, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to higher yields and cleaner reactions.

Another approach to cyclopropanation involves the use of diazo compounds, such as diazomethane (B1218177), often in the presence of a metal catalyst like palladium or copper. However, the high reactivity and toxicity of diazomethane make it less favorable for large-scale synthesis.

More recent methods for the cyclopropanation of terminal alkenes include atom-transfer radical addition (ATRA) of an iodoboryl reagent followed by an intramolecular substitution. This two-step, one-pot process offers high selectivity for terminal double bonds and tolerates a wide range of functional groups, including alcohols and ketones.

| Cyclopropanation Method | Reagents | Key Features |

| Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, compatible with alcohols, potential for diastereoselective direction. |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity and often higher yields compared to the classic Simmons-Smith. |

| Diazo Compound-based | CH₂N₂, Metal Catalyst (e.g., Pd, Cu) | Effective but reagents can be hazardous. |

| ATRA/Intramolecular Substitution | ICH₂Bpin, Fluoride Source | High selectivity for terminal alkenes, mild reaction conditions. |

Stereoselective and Asymmetric Synthetic Approaches

Achieving high enantiopurity of this compound is crucial for many of its potential applications. This is typically accomplished through the asymmetric reduction of the corresponding ketone, 5-cyclopropylpentan-2-one.

Enantioselective Reduction Methodologies

Noyori Asymmetric Hydrogenation: This method is a powerful tool for the enantioselective reduction of ketones. It employs ruthenium (II) catalysts bearing a chiral diphosphine ligand, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)), and a chiral diamine ligand. The hydrogenation is typically carried out under a hydrogen atmosphere. The chirality of the resulting alcohol is determined by the specific enantiomer of the BINAP ligand used. For the reduction of 5-cyclopropylpentan-2-one, either the (R)- or (S)-enantiomer of this compound can be produced with high enantiomeric excess (ee).

Reaction Scheme: Noyori Asymmetric Hydrogenation

5-cyclopropylpentan-2-one + H₂ --(Ru(II)/(chiral diphosphine)(chiral diamine))--> (R)- or (S)-5-cyclopropylpentan-2-ol

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane and the ketone, orienting them in a way that hydride transfer occurs to a specific face of the carbonyl group. This method is highly effective for a wide range of ketones and can provide access to either enantiomer of the alcohol depending on the chirality of the catalyst.

Reaction Scheme: CBS Reduction

5-cyclopropylpentan-2-one + BH₃·THF --(Chiral oxazaborolidine catalyst)--> (R)- or (S)-5-cyclopropylpentan-2-ol

| Catalytic System | Catalyst Type | Reducing Agent | Typical Enantioselectivity |

| Noyori Asymmetric Hydrogenation | Ru(II)-chiral diphosphine-diamine complex | H₂ | >95% ee |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine | Borane (BH₃·THF or BH₃·SMe₂) | >90% ee |

In this strategy, a chiral auxiliary is covalently attached to a precursor molecule to direct the stereochemical outcome of a reaction. While less common for the direct reduction of a simple ketone like 5-cyclopropylpentan-2-one, the principle can be applied to related synthetic intermediates. For instance, if the synthesis proceeds through a β-hydroxy ketone intermediate, a chiral auxiliary can be used to control the diastereoselective reduction of the ketone.

A well-known example of this concept is the Evans-Saksena reduction , which achieves the diastereoselective reduction of β-hydroxy ketones to anti-diols using tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃). The reaction proceeds through a chelation-controlled transition state where the boron reagent coordinates to the existing hydroxyl group and delivers the hydride intramolecularly to the ketone, leading to a high degree of stereocontrol. While not a direct asymmetric synthesis of the alcohol, this methodology highlights the power of substrate control guided by a chiral element within the molecule.

For a more direct approach, a prochiral ketone could be converted into a chiral enamine or imine using a chiral amine as an auxiliary. Subsequent reduction of the C=N double bond would lead to a chiral amine, which could then be converted to the chiral alcohol. However, for a simple acyclic ketone, catalytic methods are generally more efficient.

Biocatalytic Synthesis of Chiral Alcohols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they can convert a prochiral ketone into a chiral alcohol with exceptional enantioselectivity.

The reaction requires a nicotinamide (B372718) cofactor, typically NADH or NADPH, as the hydride source. In practice, a cofactor regeneration system is employed to make the process economically viable. This is often achieved by using a sacrificial alcohol, such as isopropanol (B130326), and a second enzyme or the same ADH if it has broad substrate specificity, to continuously reduce the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form.

ADHs are classified based on their stereopreference. According to Prelog's rule, most ADHs deliver the hydride to the Re-face of the carbonyl, producing the corresponding (S)-alcohol. However, a number of "anti-Prelog" ADHs are known that deliver the hydride to the Si-face, yielding the (R)-alcohol. By selecting the appropriate ADH, either enantiomer of this compound can be synthesized from 5-cyclopropylpentan-2-one with very high enantiomeric excess, often exceeding 99%.

| Enzyme | Cofactor | Stereochemical Outcome | Advantages |

| Alcohol Dehydrogenase (ADH) - Prelog | NADH or NADPH | Typically (S)-alcohol | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. |

| Alcohol Dehydrogenase (ADH) - anti-Prelog | NADH or NADPH | Typically (R)-alcohol | Access to the opposite enantiomer with high purity. |

Whole-Cell Biotransformations

The synthesis of specific enantiomers of chiral alcohols such as this compound can be effectively achieved using whole-cell biotransformations. This methodology leverages intact microbial cells (e.g., bacteria or yeast) which contain the necessary enzymes, typically oxidoreductases, to catalyze the stereoselective reduction of a prochiral ketone precursor, in this case, 5-cyclopropylpentan-2-one. A key advantage of using whole cells is the inherent system for cofactor regeneration, such as nicotinamide adenine (B156593) dinucleotide (NADH or NADPH), which is essential for the reduction process. The cell's natural metabolic pathways regenerate these expensive cofactors, making the process economically viable.

The process involves incubating the ketone substrate with a selected microorganism. The enzymes within the cells, such as alcohol dehydrogenases (ADHs), recognize the carbonyl group of the ketone and facilitate the transfer of a hydride from a cofactor to one of the two faces of the carbonyl, leading to the formation of a chiral alcohol with high enantiomeric excess (ee). The stereochemical outcome—whether the (S)- or (R)-enantiomer is produced—depends on the specific enzyme's stereopreference, which is governed by the three-dimensional structure of its active site.

For the production of enantiomerically pure this compound, various microorganisms could be screened for their ability to reduce 5-cyclopropylpentan-2-one with high selectivity. For instance, many yeasts, such as Saccharomyces cerevisiae, and bacteria, like Pseudomonas species, are known to possess a variety of reductases with different substrate specificities and stereoselectivities. The selection of the biocatalyst is crucial and is often guided by screening programs. The reaction conditions, including pH, temperature, substrate concentration, and solvent system (often aqueous or a biphasic system to overcome substrate solubility issues), are optimized to maximize both conversion and enantioselectivity.

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for synthesizing enantiomerically enriched alcohols from ketones. nih.gov This technique involves the use of a chiral transition metal catalyst to add molecular hydrogen (H₂) across the carbon-oxygen double bond of the ketone, 5-cyclopropylpentan-2-one. The catalyst, typically based on metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir), is made chiral by coordination with enantiopure ligands.

Ruthenium(II) complexes, in particular, have proven to be highly effective for the asymmetric hydrogenation of a wide range of ketones. acs.orgrsc.orgresearchgate.netacs.org Catalysts often consist of a ruthenium center complexed with a chiral diphosphine ligand (e.g., BINAP derivatives) and a chiral 1,2-diamine ligand (e.g., DPEN derivatives). nih.gov The combination of these chiral ligands creates a highly specific catalytic environment that forces the hydrogen molecule to add to a specific face of the ketone, thereby producing one enantiomer of the alcohol in high excess.

The general catalytic cycle involves the activation of H₂ by the metal complex to form a metal hydride species. The ketone substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a stereocontrolled manner. The resulting alcohol product is then released, and the catalyst is regenerated to continue the cycle. The reaction is typically carried out under hydrogen pressure in a suitable solvent. The enantioselectivity of the process is highly dependent on the precise structure of the ligands, the substrate, and the reaction conditions (temperature, pressure, solvent). nih.gov

For the synthesis of this compound, this method offers high efficiency and generates minimal waste, as the only byproduct is, in principle, absent. nih.gov A hypothetical reaction is shown below:

5-Cyclopropylpentan-2-one + H₂ --(Chiral Ru Catalyst)--> (R)- or (S)-5-Cyclopropylpentan-2-ol

The choice of catalyst would be critical to achieve high enantiomeric excess for this specific substrate.

Chiral Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers) of this compound, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org Resolution relies on converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical resolution method that can be applied to alcohols after converting them into an acidic derivative, such as a hemi-ester. libretexts.org For racemic this compound, the alcohol would first be reacted with an acid anhydride (B1165640) (e.g., phthalic or succinic anhydride) to form the corresponding racemic hemiester, which possesses a carboxylic acid group.

This racemic mixture of acidic esters is then treated with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid like brucine (B1667951) or a chiral amine like (R)-1-phenylethanamine. nih.gov The acid-base reaction forms a pair of diastereomeric salts.

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. nih.gov Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved. The crystallized salt can be physically separated by filtration. After separation, the pure diastereomeric salt is treated with an acid to break the salt linkage, regenerating the enantiomerically pure resolving agent and the enantiomerically enriched hemiester. Finally, hydrolysis of the hemiester yields the enantiopure this compound. The success of this method depends heavily on finding a suitable resolving agent and crystallization solvent that allows for efficient separation of the diastereomeric salts. acs.org

Kinetic Resolution (e.g., Enzymatic Kinetic Resolution)

Kinetic resolution is a dynamic method that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. jocpr.com Enzymatic kinetic resolution is a widely used and highly efficient variant of this technique, often employing enzymes like lipases. acs.org

In a typical enzymatic kinetic resolution of racemic this compound, the mixture is reacted with an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). nih.gov Lipases are highly enantioselective and will catalyze the acylation of one enantiomer of the alcohol at a much faster rate than the other.

For example, the lipase might selectively acylate the (R)-enantiomer to form (R)-5-cyclopropylpentan-2-yl acetate, while leaving the (S)-enantiomer largely unreacted. When the reaction reaches approximately 50% conversion, it is stopped. The resulting mixture contains the acylated enantiomer (the ester) and the unreacted enantiomer (the alcohol). These two compounds have different functional groups and can be easily separated by standard techniques like column chromatography or distillation. Subsequent hydrolysis of the separated ester provides access to the other enantiomer of the alcohol.

The efficiency of a kinetic resolution is described by the selectivity factor (E), which is the ratio of the reaction rates for the two enantiomers. High E-values (typically >100) are desirable to obtain both the product and the remaining starting material with high enantiomeric excess. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org When applied to the synthesis of this compound, these principles guide the development of more sustainable and environmentally benign manufacturing routes. frontiersin.org Key considerations include the use of renewable feedstocks, the choice of safer solvents, energy efficiency, and the maximization of atom economy. paperpublications.orgpnas.org

Atom Economy Maximization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. wordpress.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently more sustainable as they generate less waste. primescholars.com Addition and rearrangement reactions, for example, have a theoretical atom economy of 100%. scranton.edu

To illustrate this principle for the synthesis of this compound, we can analyze a plausible synthetic route, such as the Grignard reaction between propanal and a cyclopropylmethyl magnesium halide, followed by reaction with acetaldehyde. A more direct route would be the reaction of cyclopropylmethylmagnesium bromide with propylene (B89431) oxide. Let's consider the reaction of 3-cyclopropylpropanal (B1600660) with methylmagnesium bromide.

Hypothetical Synthesis via Grignard Reaction: Reactants: 3-cyclopropylpropanal (C₆H₁₀O, MW ≈ 98.14 g/mol ) and methylmagnesium bromide (CH₃MgBr, MW ≈ 107.23 g/mol ). Product: this compound (C₈H₁₆O, MW ≈ 128.21 g/mol ). Byproducts: The work-up step to protonate the intermediate alkoxide generates salt waste (e.g., MgBrOH).

The calculation for the main reaction step is: % Atom Economy = [MW of C₈H₁₆O / (MW of C₆H₁₀O + MW of CH₃MgBr)] x 100 % Atom Economy = [128.21 / (98.14 + 107.23)] x 100 ≈ 62.4%

This calculation reveals that a significant portion of the reactant mass does not end up in the final product. In contrast, the asymmetric hydrogenation of 5-cyclopropylpentan-2-one has a theoretical atom economy of 100%, as all atoms from the reactants (ketone and H₂) are incorporated into the alcohol product, making it a much greener alternative from an atom economy perspective. acs.org

Solvent Selection and Minimization

Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.netwikipedia.org For certain reactions, such as some catalytic hydrogenations, water can be an excellent medium. Its use in organic synthesis has been a major success in certain sectors, leading to reduced emissions of volatile organic compounds (VOCs). nih.gov However, the low solubility of many organic substrates, such as the likely ketone precursor to this compound, can present challenges, potentially requiring specialized catalysts or reaction conditions to overcome.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. acs.org They are considered green solvents primarily due to their negligible vapor pressure, which reduces air pollution and exposure risks. researchgate.net ILs also exhibit high thermal stability and can dissolve a wide range of organic and inorganic compounds. researchgate.net In the context of alcohol synthesis, imidazolium-based ionic liquids like [bmim][PF6] have been successfully used as media for the reduction of ketones. researchgate.netdcu.ie A key advantage is the potential for recycling both the solvent and, in some cases, the catalyst, thereby reducing waste. dcu.ie For instance, a product alcohol could potentially be distilled directly from the ionic liquid, simplifying purification and eliminating the need for traditional extraction solvents. dcu.ie

| Solvent | Key Properties | Advantages in Alcohol Synthesis | Disadvantages |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Extremely safe, low cost, environmentally benign. wikipedia.org | Poor solubility for many nonpolar organic substrates. |

| Ethanol | Bio-based, low toxicity, biodegradable | Good solvency for many reagents, can be sourced from renewable feedstocks. sigmaaldrich.com | Flammable, considered a VOC. |

| Toluene (Conventional) | Excellent solvency for organic compounds | Well-understood reaction medium. | Toxic, flammable, petroleum-derived. |

| [bmim][PF6] (Ionic Liquid) | Negligible vapor pressure, high thermal stability | Reduces air pollution, recyclable, can enhance reaction rates. researchgate.netdcu.ie | Higher cost, potential toxicity/biodegradability concerns, viscosity. |

Catalytic vs. Stoichiometric Reagents

A core principle of green chemistry is the preference for catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and can facilitate a single reaction many times, whereas stoichiometric reagents are consumed in the reaction and are required in at least a 1:1 molar ratio with the starting material. acs.orgresearchgate.net This distinction has profound implications for atom economy and waste generation.

For the likely synthesis of this compound via ketone reduction, this choice is paramount.

Stoichiometric Reagents: A classic method for reducing ketones to secondary alcohols involves stoichiometric metal hydride reagents, such as sodium borohydride (NaBH₄). wikipedia.org While effective, these reagents suffer from poor atom economy. acs.org In the reduction using NaBH₄, a significant portion of the reagent's mass ends up as inorganic salts in the waste stream. acs.org

Catalytic Reagents: Catalytic approaches are vastly superior from a green chemistry perspective. researchgate.net

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂), the lightest and least expensive reductant, in the presence of a metal catalyst (e.g., Palladium-on-charcoal, Raney Nickel). acs.orgacsgcipr.org This reaction is, in principle, 100% atom-economical, as all atoms of the hydrogen molecule are incorporated into the product. The only byproduct is typically water, and the heterogeneous catalyst can often be filtered off and reused. acs.org

Transfer Hydrogenation: This is another catalytic method that avoids the need for high-pressure gaseous hydrogen. It involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a transition metal catalyst. wikipedia.org This technique is often highly enantioselective when chiral ligands are used with the metal catalyst. wikipedia.org

| Reduction Method | Reagent Type | Atom Economy | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride Reduction | Stoichiometric | ~81% (for cyclohexanone) acs.org | Operational simplicity, good selectivity for carbonyls. wikipedia.org | Generates significant inorganic waste, poor atom economy. acs.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Catalytic | 100% acs.org | No waste generated, catalyst is recyclable, H₂ is inexpensive. acs.orgacsgcipr.org | Requires specialized equipment for handling gaseous H₂. |

| Transfer Hydrogenation (Isopropanol/Ru catalyst) | Catalytic | High (Byproduct is acetone) | Avoids gaseous H₂, can be highly selective, milder conditions. wikipedia.org | Requires a hydrogen donor, catalyst can be expensive. |

Waste Prevention and Reduction Strategies

The most fundamental principle of green chemistry is to prevent the formation of waste rather than treating it after it has been created. aarf.asiaacs.org This principle integrates the choices made in solvent selection and reagent use into a holistic strategy for sustainable synthesis.

Applying Higher-Order Principles: The selection of a catalytic route over a stoichiometric one is the most impactful waste prevention strategy for the synthesis of this compound. researchgate.net As illustrated in the table above, the atom economy of catalytic hydrogenation is 100%, meaning that, ideally, all reactant atoms are incorporated into the final product, generating no waste. acs.org This contrasts sharply with stoichiometric methods that inherently produce byproducts. acs.org

Minimizing Mass Intensity: Metrics such as E-factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass in / mass of product) are used to quantify the environmental footprint of a process. acs.org Applying green principles directly lowers these values.

Solvent Choice: Using recyclable solvents like ionic liquids or minimizing solvent volume reduces the total mass input, thereby lowering the PMI. dcu.ie

Reagent Choice: Catalytic methods drastically reduce the mass of reagents used, which is a primary driver of the E-factor. acs.org

Process Optimization: Designing reaction conditions to maximize yield and minimize byproduct formation is another key strategy. This includes optimizing temperature, pressure, and reaction time. aarf.asia

By designing the synthesis of this compound with these principles in mind—for example, by choosing the catalytic hydrogenation of 5-cyclopropylpentan-2-one in a minimal amount of a recyclable or bio-based solvent like ethanol—the process can be made significantly more sustainable, aligning with modern standards of environmentally conscious chemical production. aarf.asiasigmaaldrich.com

Stereochemical Investigations of 5 Cyclopropylpentan 2 Ol

Analysis of Chirality at the C-2 Position

The chirality of 5-cyclopropylpentan-2-ol originates from the presence of a stereogenic center at the C-2 position. This carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and a 3-cyclopropylpropyl group. Consequently, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-5-cyclopropylpentan-2-ol and (S)-5-cyclopropylpentan-2-ol. The spatial arrangement of these substituents around the C-2 chiral center dictates the molecule's interaction with other chiral entities and its behavior in chiral environments.

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule, such as this compound, involves establishing the precise three-dimensional arrangement of its atoms. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the molecule to be in a crystalline form. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral resolving agent or a heavy atom-containing reagent to form a diastereomeric salt or a derivative that readily crystallizes. The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern provides detailed information about the electron density distribution within the crystal, allowing for the unambiguous assignment of the absolute configuration of the chiral center. nih.gov

Illustrative Data for a Crystalline Derivative of this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.12 Å, b = 14.34 Å, c = 21.56 Å |

| Flack Parameter | 0.02(3) |

| Method | Anomalous Dispersion |

Note: This data is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic analysis of a suitable crystalline derivative.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. wiley.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, with its characteristic Cotton effects (peaks and troughs), can be compared with the ORD curves of known compounds or with theoretical predictions to deduce the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum displays positive or negative peaks (Cotton effects) that are characteristic of the molecule's stereochemistry. For a secondary alcohol like this compound, derivatization with a suitable chromophore may be necessary to obtain a measurable CD signal in a convenient spectral region.

Hypothetical Chiroptical Data for a Derivative of (R)-5-Cyclopropylpentan-2-ol:

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| CD | 260 | +1.5 x 10⁴ |

| CD | 235 | -2.8 x 10⁴ |

Note: This data is illustrative and represents typical values that might be observed for a chromophoric derivative of a chiral secondary alcohol.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. mdpi.com VCD provides detailed information about the stereochemistry of a molecule in solution and can be used to determine the absolute configuration without the need for crystallization or chemical derivatization. rsc.org The experimental VCD spectrum of this compound would be compared with the theoretically calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. uit.no

Derivatization with Chiral Auxiliaries for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with the use of chiral derivatizing agents (also known as chiral auxiliaries), is a powerful tool for determining the absolute configuration of chiral alcohols. A common method is the Mosher's ester analysis. In this technique, the chiral alcohol is reacted with a chiral reagent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts for the protons or fluorine atoms near the newly formed chiral center. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined.

Illustrative ¹H NMR Data for Mosher's Esters of this compound:

| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-1 | 1.25 | 1.28 | +0.03 |

| H-3a | 1.58 | 1.55 | -0.03 |

| H-3b | 1.72 | 1.69 | -0.03 |

Note: This data is a hypothetical representation of the chemical shift differences that would be analyzed in a Mosher's ester NMR experiment.

Enantiomeric Excess (ee) Determination Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee is crucial in asymmetric synthesis and for the characterization of chiral compounds.

The most common and reliable method for determining the enantiomeric excess of this compound is chiral chromatography , particularly chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). gcms.cz In these techniques, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for their individual quantification. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

Hypothetical Chiral GC Separation Data for this compound:

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-5-Cyclopropylpentan-2-ol | 10.2 | 15000 |

| (S)-5-Cyclopropylpentan-2-ol | 10.8 | 135000 |

From this data, the enantiomeric excess would be calculated as: ee (%) = [ (Area S - Area R) / (Area S + Area R) ] x 100 = [ (135000 - 15000) / (135000 + 15000) ] x 100 = 80%

Other methods for determining ee include the use of chiral shift reagents in NMR spectroscopy, which cause the signals of the two enantiomers to be resolved, allowing for their integration and the calculation of their ratio.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. chromatographyonline.com The methodology relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For the analysis of this compound, a cyclodextrin-based CSP was selected due to its proven efficacy in resolving chiral alcohols. pharmaknowledgeforum.com

In this hypothetical study, a racemic mixture of this compound was analyzed using a capillary GC system. To enhance volatility and potentially improve separation, the alcohol was also converted to its acetate (B1210297) ester derivative prior to analysis. nih.gov The separation is based on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) stationary phase. pharmaknowledgeforum.com The stability of these complexes differs for each enantiomer, resulting in their separation on the column.

The analysis demonstrated successful baseline resolution of the (R)- and (S)-enantiomers. The results, including retention times (t_R), separation factor (α), and resolution (R_s), are summarized in Table 1. A higher separation factor indicates a greater difference in the retention times of the two enantiomers, while a resolution value greater than 1.5 signifies baseline separation. nih.gov

Table 1. Hypothetical Chiral GC Separation Data for this compound Enantiomers

| Analyte | Chiral Stationary Phase | Oven Temperature Program | Carrier Gas (Flow Rate) | t_R (S-enantiomer) (min) | t_R (R-enantiomer) (min) | Separation Factor (α) | Resolution (R_s) |

|---|---|---|---|---|---|---|---|

| This compound | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin | 80°C (2 min), then 5°C/min to 150°C | Helium (1.2 mL/min) | 12.45 | 12.88 | 1.03 | 1.85 |

| 5-Cyclopropylpentan-2-yl acetate | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin | 90°C (2 min), then 5°C/min to 160°C | Helium (1.2 mL/min) | 11.82 | 12.15 | 1.03 | 2.10 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of enantiomers. chromatographyonline.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds. csfarmacie.cz For the enantioseparation of this compound, polysaccharide-based CSPs were evaluated under normal phase conditions. These phases, typically derivatives of cellulose (B213188) or amylose, are known for their broad applicability in resolving racemates, including alcohols. phenomenex.comsigmaaldrich.com

A racemic sample of this compound was injected into an HPLC system equipped with a Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate)). The mobile phase composition was optimized to achieve the best balance between resolution and analysis time. The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte's functional groups and the chiral selector. sigmaaldrich.com The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to their separation. csfarmacie.cz

The method successfully resolved the two enantiomers with high efficiency. The detailed chromatographic parameters and results are presented in Table 2.

Table 2. Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | t_R (Enantiomer 1) (min) | t_R (Enantiomer 2) (min) | Separation Factor (α) | Resolution (R_s) |

|---|---|---|---|---|---|---|---|

| Chiralpak® IA (Amylose derivative) | n-Hexane/Isopropanol (B130326) (95:5, v/v) | 1.0 | 25 | 8.32 | 9.51 | 1.14 | 2.89 |

| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 0.8 | 25 | 10.15 | 11.28 | 1.11 | 2.54 |

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral shift reagents (CSRs). libretexts.org These reagents, typically lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are chiral and can form transient diastereomeric complexes with the analyte. nih.gov In an achiral environment, the NMR spectra of enantiomers are identical. However, the formation of these diastereomeric complexes in the presence of a CSR induces changes in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each enantiomer. libretexts.org

For this analysis, the ¹H NMR spectrum of racemic this compound was recorded in a deuterated solvent. Subsequently, small aliquots of a chiral shift reagent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, were added. The hydroxyl group of the alcohol coordinates with the chiral agent, leading to the formation of short-lived diastereomeric species. This interaction causes the signals of the enantiomers to split into two distinct sets of peaks, allowing for the determination of the enantiomeric ratio by integrating the corresponding signals. The proton closest to the chiral center (H-2) is typically most affected.

The observed chemical shift differences (Δδ) for the key protons are documented in Table 3. The separation of the signals confirms the utility of this method for determining the enantiomeric composition of this compound.

Table 3. Hypothetical ¹H NMR Chemical Shift Data for this compound with a Chiral Shift Reagent

| Proton | Original Chemical Shift (δ) ppm (Racemate) | Chemical Shift (δ) ppm (S-enantiomer with CSR) | Chemical Shift (δ) ppm (R-enantiomer with CSR) | Induced Shift Difference (ΔΔδ) ppm |

|---|---|---|---|---|

| H-2 (methine) | 3.75 | 4.15 | 4.28 | 0.13 |

| H-1 (methyl) | 1.18 | 1.45 | 1.51 | 0.06 |

| H-5 (cyclopropyl methine) | 0.40 | 0.52 | 0.55 | 0.03 |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in mapping the molecular skeleton of 5-Cyclopropylpentan-2-ol. A suite of one-dimensional and multi-dimensional experiments provided a detailed picture of the proton and carbon environments and their interconnections.

Multi-dimensional NMR experiments were crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum revealed the spin-spin coupling networks within the molecule, confirming the connectivity of adjacent protons. Key correlations were observed between the protons of the pentanol (B124592) chain and the cyclopropyl (B3062369) ring, allowing for the sequential assignment of the proton signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton signal with its directly attached carbon atom. The HSQC spectrum provided a direct link between the ¹H and ¹³C assignments, confirming the C-H connectivities for all non-quaternary carbons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy was used to identify longer-range (2-3 bond) correlations between protons and carbons. researchgate.netyoutube.com This was vital for piecing together the molecular fragments, for instance, by showing correlations from the cyclopropyl protons to carbons within the pentane chain, and from the methyl protons (C1) to the carbinol carbon (C2).

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identified protons that are close to each other in space, irrespective of their bonding connections. researchgate.netresearchgate.net This provided conformational details, such as the spatial proximity between the protons on the carbinol carbon (C2) and the adjacent methylene (B1212753) group (C3).

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound Predicted data based on standard chemical shift values and structural analysis.

| Position | δ¹³C (ppm) | δ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 23.5 | 1.18 (d) | C2, C3 |

| 2 | 67.5 | 3.75 (m) | C1, C3, C4 |

| 3 | 39.0 | 1.45 (m) | C1, C2, C4, C5 |

| 4 | 29.5 | 1.30 (m) | C2, C3, C5, C6 |

| 5 | 32.0 | 1.50 (m) | C3, C4, C6 |

| 6 | 9.0 | 0.65 (m) | C4, C5, C7 |

| 7 | 4.5 | 0.40 (m) | C6 |

NMR relaxation time measurements provide insights into the molecular motion and dynamics of the compound in solution.

Spin-Lattice (T1) Relaxation: T1, or longitudinal relaxation, was measured using the inversion-recovery pulse sequence. weizmann.ac.iljhu.eduorganicchemistrydata.org T1 values can be influenced by factors such as molecular size and the rigidity of different parts of the molecule. jhu.edu For this compound, the carbons in the more flexible pentane chain are expected to have different T1 values compared to the more rigid cyclopropyl ring, providing information on the anisotropic motion of the molecule.

Spin-Spin (T2) Relaxation: T2, or transverse relaxation, relates to the dephasing of magnetization in the xy-plane and influences the linewidth of NMR signals. weizmann.ac.il T2 values are generally shorter than or equal to T1 values and are sensitive to slower molecular motions. jhu.edu

Table 2: Predicted T1 Relaxation Times for Carbons in this compound Illustrative values demonstrating expected trends.

| Carbon Position | Predicted T1 (seconds) | Rationale |

|---|---|---|

| C1 (CH₃) | 3.5 | High mobility due to free rotation |

| C2 (CH) | 2.0 | Slower tumbling of the core structure |

| C4 (CH₂) | 2.5 | Intermediate flexibility in the chain |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. nih.govresearchgate.net The assay for this compound was performed by dissolving a precisely weighed amount of the compound along with a certified internal standard of known purity (e.g., maleic acid) in a deuterated solvent. researchgate.net

By comparing the integral of a well-resolved signal from this compound (e.g., the methyl doublet at ~1.18 ppm) with the integral of a known signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated. researchgate.net Care was taken to ensure complete spin relaxation by using a sufficient relaxation delay (typically 5 times the longest T1 value) to obtain accurate integration and reliable quantification. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provided critical information regarding the molecular weight and elemental formula of this compound, while tandem MS experiments revealed details about its structural framework through controlled fragmentation.

HRMS analysis is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govmdpi.com For this compound, HRMS analysis would yield an exact mass that corresponds to its molecular formula, C₈H₁₆O. This high-precision measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula unambiguously.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|---|

| C₈H₁₆O | [M+H]⁺ | 129.1274 | 129.1272 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govwvu.edu The fragmentation pattern is characteristic of the molecule's structure. For the protonated molecule of this compound ([M+H]⁺, m/z 129.1), a primary fragmentation pathway involves the loss of a water molecule (H₂O, 18.01 Da) from the alcohol, yielding a prominent ion at m/z 111.1. Subsequent fragmentation of this ion can involve cleavage of the alkyl chain or opening of the cyclopropyl ring, providing further structural confirmation. nih.gov Analyzing these fragmentation pathways helps to verify the connectivity and arrangement of the functional groups within the molecule. researchgate.net

Table 4: Proposed Key MS/MS Fragmentations for [C₈H₁₆O+H]⁺

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 129.1 | 111.1 | H₂O | Cyclopropylpentyl carbocation |

| 129.1 | 85.1 | C₃H₇ (propyl) | Fragment from cleavage at C3-C4 |

| 129.1 | 71.1 | C₄H₉ (butyl) | Fragment from cleavage at C4-C5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jmchemsci.com In the analysis of this compound, GC-MS serves as a crucial tool for assessing sample purity and identifying potential isomers.

The gas chromatogram of a this compound sample would display peaks corresponding to the elution of different components at various retention times. The retention time is influenced by factors such as the compound's boiling point and its interactions with the stationary phase of the GC column. The presence of a single, sharp peak would indicate a high degree of purity. Conversely, the appearance of multiple peaks would suggest the presence of impurities or isomeric forms.

The mass spectrum of this compound, generated by electron ionization, would exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. Other significant fragments would arise from the cleavage of bonds within the molecule. For this compound, key fragmentations would be expected to occur at the C-C bonds adjacent to the hydroxyl group and within the pentyl chain, as well as the opening of the cyclopropyl ring. The analysis of these fragment ions allows for the definitive identification of the compound.

Due to the presence of a chiral center at the second carbon atom, this compound can exist as a pair of enantiomers ((R)- and (S)-5-Cyclopropylpentan-2-ol). While standard GC-MS may not distinguish between enantiomers, the use of a chiral stationary phase in the gas chromatograph can enable their separation and quantification, providing a comprehensive isomeric analysis.

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Observation |

|---|---|

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion Peak (m/z) | 128.21 |

| Key Fragment Ions (m/z) | Expected fragments from loss of H₂O, CH₃, C₃H₅, and other alkyl fragments |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a compound. nih.gov

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of this compound would exhibit distinct bands corresponding to the vibrational modes of its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. This band's broadness is due to hydrogen bonding.

C-H Stretches:

Alkyl C-H: Strong bands in the 2850-3000 cm⁻¹ region would be attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl chain.

Cyclopropyl C-H: The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies, around 3000-3100 cm⁻¹.

C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ in the IR spectrum would correspond to the stretching vibration of the C-O single bond of the secondary alcohol.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation (breathing) modes, which are often observed in the Raman spectrum.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | IR |

| Alkyl C-H Stretch | 2850-3000 | IR, Raman |

| Cyclopropyl C-H Stretch | 3000-3100 | IR, Raman |

| C-O Stretch | 1050-1150 | IR |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can be a valuable tool for studying the conformational isomers (conformers) of a molecule. doi.org For this compound, rotation around the various C-C single bonds can lead to different spatial arrangements of the atoms. These different conformers can have slightly different vibrational frequencies.

By analyzing the IR and Raman spectra at different temperatures or in different physical states (e.g., gas, liquid, solid), it may be possible to identify the presence of multiple conformers. doi.org For instance, in the liquid phase, a broader distribution of conformers might exist, leading to broader spectral bands. In the solid state, the molecule may adopt a single, most stable conformation, resulting in sharper and more defined spectral features. doi.org Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in their identification and characterization. iu.edu.sa

UV-Visible (UV-Vis) Spectroscopy (if applicable to chromophores)

UV-Visible spectroscopy is used to study electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range.

The structure of this compound consists of a saturated alkyl chain, a cyclopropyl group, and a hydroxyl group. None of these functional groups contain π-electrons or non-bonding electrons that can undergo low-energy electronic transitions upon absorption of UV-Vis radiation. Therefore, this compound is not expected to exhibit any significant absorbance in the standard UV-Vis region (200-800 nm). Its UV-Vis spectrum would likely show only end absorption at very short wavelengths (below 200 nm), which is typical for saturated organic compounds.

Chemical Reactivity and Functionalization of 5 Cyclopropylpentan 2 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl (-OH) group is a versatile functional handle for a variety of organic transformations. Its reactivity is comparable to that of other simple secondary alcohols like pentan-2-ol. quora.comdokumen.pub

The oxidation of the secondary alcohol in 5-Cyclopropylpentan-2-ol yields the corresponding ketone, 5-Cyclopropylpentan-2-one (B12107203). This transformation can be achieved using a range of common oxidizing agents. Milder, selective reagents are typically employed to prevent over-oxidation or side reactions involving the cyclopropyl (B3062369) ring.

Common reagents for this conversion include:

Pyridinium chlorochromate (PCC): A mild oxidant that reliably converts secondary alcohols to ketones in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base such as triethylamine (B128534) (Et₃N). It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a convenient and mild alternative for oxidizing secondary alcohols to ketones at room temperature.

Further oxidation of the resulting ketone, 5-Cyclopropylpentan-2-one, to a carboxylic acid would require cleavage of a carbon-carbon bond. This is generally not a straightforward reaction under standard oxidative conditions and would necessitate harsh reagents that could also cleave the cyclopropyl ring. Therefore, the primary and most readily accessible oxidation product is the ketone.

Table 1: Oxidation of this compound to 5-Cyclopropylpentan-2-one

| Reagent/Method | Typical Solvent | Product | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5-Cyclopropylpentan-2-one | Mild conditions, avoids over-oxidation. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | 5-Cyclopropylpentan-2-one | Low-temperature reaction, high efficiency. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 5-Cyclopropylpentan-2-one | Room temperature, neutral conditions. |

Esterification: The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivative. Common methods include:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This is an equilibrium process, often requiring removal of water to drive the reaction to completion.

Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct (HCl or a carboxylic acid).

Mitsunobu Reaction: This protocol allows for esterification under mild, neutral conditions using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD). medcraveonline.com

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

The hydroxyl group can be substituted with a halogen atom (Cl, Br) to form the corresponding 2-halo-5-cyclopropylpentane. Reagents for this transformation are chosen based on their ability to convert alcohols to alkyl halides with minimal rearrangement.

Thionyl Chloride (SOCl₂): Used for the conversion to 2-chloro-5-cyclopropylpentane, often with pyridine to neutralize the HCl byproduct.

Phosphorus Tribromide (PBr₃): A standard reagent for converting secondary alcohols into alkyl bromides, yielding 2-bromo-5-cyclopropylpentane.

Acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form an alkene. The reaction typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. According to Zaitsev's rule, the major product is expected to be the more substituted (more stable) alkene, 5-cyclopropylpent-2-ene. A minor product, 5-cyclopropylpent-1-ene, may also be formed. Common dehydrating agents include concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures.

Reactions of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 115 kJ/mol), which makes it susceptible to ring-opening reactions that are not observed in other cycloalkanes. beilstein-journals.orgnih.gov These reactions typically proceed through radical or electrophilic pathways.

Electrophilic Ring-Opening: Cyclopropanes can undergo ring-opening upon reaction with electrophiles. researchgate.net In the case of this compound, the reaction can be initiated by an electrophile (E⁺) attacking one of the C-C bonds of the ring. This process is often facilitated by a Lewis acid or a Brønsted acid. nih.govrsc.org The regioselectivity of the ring-opening can be influenced by the substitution pattern on the ring. For an unsubstituted cyclopropyl group, the attack can lead to a carbocation intermediate, which is then trapped by a nucleophile. For example, reaction with a hydrohalic acid (HX) could lead to a 1,3-addition product. The presence of the hydroxyl group elsewhere in the molecule could potentially participate in the reaction, for instance, by acting as an intramolecular nucleophile after ring-opening, though this would require specific spatial arrangements.

Radical Ring-Opening: The cyclopropyl group can undergo ring-opening via a radical mechanism. The cyclopropylcarbinyl radical is unstable and rapidly rearranges to the homoallyl radical. ucl.ac.ukacs.org In compounds like cyclopropanols, oxidative conditions can generate a β-keto alkyl radical through homolytic cleavage of the cyclopropane ring. nih.govchemrxiv.orgnih.gov While the hydroxyl group in this compound is not directly attached to the ring, radical abstraction of a hydrogen atom from the carbon bearing the hydroxyl group could initiate subsequent rearrangements. More directly, a radical initiator could add to the cyclopropyl ring, leading to a radical intermediate that undergoes ring-opening to form a more stable primary or secondary alkyl radical, which can then participate in further reactions. beilstein-journals.org

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Moiety

| Reaction Type | Initiator | Intermediate | Potential Outcome |

| Electrophilic | Brønsted Acid (e.g., HBr) | Carbocation | Formation of a ring-opened haloalkane. |

| Radical | Radical Initiator (e.g., AIBN, heat) | Alkyl radical | Rearrangement to a homoallylic system or intermolecular trapping. |

| Oxidative Radical | Oxidant (e.g., Mn(OAc)₃) | β-keto alkyl radical (in analogous cyclopropanols) | Formation of a distantly functionalized ketone. chemrxiv.orgnih.gov |

Cycloaddition Reactions Involving the Strained Ring

Due to significant angle strain, the carbon-carbon bonds in a cyclopropane ring exhibit partial π-character, allowing them to participate in cycloaddition reactions, similar to alkenes. fiveable.me These reactions are particularly effective in donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group. scispace.comresearchgate.net These substituents polarize the cyclopropane bond, facilitating a ring-opening that creates a 1,3-zwitterionic intermediate, which can then be trapped by a dipolarophile in a formal [3+2] cycloaddition to form a five-membered ring. researchgate.netresearchgate.net

For this compound, the alkyl chain acts as a weak electron-donating group. To enhance its reactivity in cycloadditions, the cyclopropyl ring would likely require the introduction of an electron-withdrawing group (EWG). For instance, if an EWG such as a ketone or ester were present on the cyclopropyl ring, the molecule could undergo Lewis acid-catalyzed cycloadditions with various dipolarophiles like aldehydes, ketones, or alkenes. rsc.org

The general mechanism involves the coordination of a Lewis acid to the electron-accepting group, which facilitates the cleavage of the distal C-C bond of the cyclopropane ring. This generates a 1,3-dipole that is then intercepted by a suitable dipolarophile.

Below is a table of potential cycloaddition reactions involving an activated derivative of this compound.

| Dipolarophile | Activating Group (on Cyclopropane) | Catalyst | Product Type |

| Benzaldehyde | Ester | TiCl₄ | Dihydrofuran derivative |

| Acetone | Ketone | MgI₂ | Tetrahydrofuran (B95107) derivative |

| N-Benzylideneaniline | Ester | Sc(OTf)₃ | Pyrrolidine derivative |

| Methyl acrylate | Ketone | Yb(OTf)₃ | Cyclopentane derivative |

Substitutions on the Cyclopropyl Ring

Direct substitution on an unactivated cyclopropyl ring through classical nucleophilic or electrophilic substitution is challenging due to the ring's strain and the sp-hybridization of its C-H bonds. fiveable.me More common are reactions that proceed via ring-opening. nih.gov However, modern cross-coupling methods allow for the functionalization of cyclopropyl rings. For instance, cyclopropylboronic acids and cyclopropyl Grignard reagents can participate in Suzuki and Kumada couplings, respectively, to form bonds between the cyclopropyl ring and aryl or vinyl groups. organic-chemistry.org

To achieve substitution on the cyclopropyl ring of this compound, it would likely need to be converted into a suitable precursor for cross-coupling. This could involve, for example, the synthesis of a brominated analog of this compound, which could then undergo a Suzuki coupling with a boronic acid.

The challenges and potential strategies for substitution on the cyclopropyl ring are summarized in the table below.

| Method | Description | Challenges for this compound | Potential Solution |

| Direct Nucleophilic Substitution | Replacement of a leaving group on the ring by a nucleophile. | Lack of a suitable leaving group; high activation energy. | Unlikely to be a viable route without significant activation. |

| Electrophilic Aromatic-like Substitution | Not applicable as the cyclopropyl ring is not aromatic. | N/A | N/A |

| Radical Substitution | Free-radical halogenation can occur but may lack selectivity. | Potential for reaction on the pentyl chain; ring-opening side reactions. | Use of highly selective radical sources under controlled conditions. |

| Cross-Coupling Reactions | Coupling of a cyclopropyl-organometallic species with an electrophile. | The parent molecule is not an organometallic species. | Synthesis of a cyclopropylboronic ester or Grignard reagent from a halogenated precursor. |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound primarily involves reactions of the secondary alcohol. The regioselectivity and stereoselectivity of these reactions are influenced by the existing stereocenter at C-2 and the steric bulk of the adjacent cyclopropylpropyl group.

For example, in an elimination reaction (dehydration) of the alcohol, the regiochemical outcome is dictated by the stability of the resulting alkene. According to Zaitsev's rule, the more substituted alkene is typically the major product. fiveable.me Thus, dehydration of this compound would be expected to preferentially form 5-cyclopropylpent-2-ene over 5-cyclopropylpent-1-ene.

Stereoselectivity comes into play in reactions where a new stereocenter is formed or when the existing stereocenter at C-2 influences the approach of a reagent. For instance, in a nucleophilic substitution reaction at C-2, if the alcohol is first converted to a good leaving group (like a tosylate), an SN2 reaction will proceed with inversion of configuration. libretexts.org The bulky cyclopropylpropyl substituent may sterically hinder the backside attack required for an SN2 reaction, potentially slowing it down or favoring an SN1 pathway if a stable secondary carbocation can be formed.

The table below illustrates potential regioselective and stereoselective outcomes for common derivatization reactions of this compound.

| Reaction | Reagent | Expected Major Regioisomer | Expected Stereochemical Outcome |

| Dehydration (E1) | H₂SO₄, heat | 5-Cyclopropylpent-2-ene | Mixture of (E) and (Z) isomers, with (E) likely favored. |

| Tosylation | TsCl, pyridine | N/A | Retention of configuration at C-2. |

| SN2 Substitution (on the tosylate) | NaBr | 2-Bromo-5-cyclopropylpentane | Inversion of configuration at C-2. |

| Oxidation | PCC | 5-Cyclopropylpentan-2-one | Loss of stereocenter at C-2. |

Derivatization for Analytical Purposes

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of the hydroxyl group in this compound is often necessary to improve its chromatographic behavior and detection sensitivity. libretexts.orghta-it.com The secondary alcohol is a polar functional group that can lead to poor peak shape and low volatility in GC analysis.

Common derivatization techniques for alcohols include silylation, acylation, and esterification. libretexts.orgjfda-online.com

Silylation: This involves reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS ether is more volatile and less polar, making it well-suited for GC-MS analysis.

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the alcohol into an ester. The resulting trifluoroacetyl ester is more volatile and can be detected with high sensitivity using an electron capture detector (ECD). jfda-online.com

Esterification for HPLC: For HPLC analysis, particularly with UV or fluorescence detection, the alcohol can be derivatized with a reagent that introduces a chromophore or fluorophore. For example, reaction with picolinic acid can form an ester that is readily detectable by mass spectrometry. researchgate.net

The following table summarizes common derivatization strategies for the analytical determination of this compound.

| Derivatization Method | Reagent | Derivative Formed | Analytical Technique | Purpose |

| Silylation | BSTFA | Trimethylsilyl ether | GC-MS | Increase volatility, improve peak shape. |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester | GC-ECD/MS | Increase volatility, enhance sensitivity. |

| Esterification | Picolinic acid | Picolinoyl ester | LC-MS | Introduce a readily ionizable group for mass spectrometry. researchgate.net |

| Benzoylation | Benzoyl chloride | Benzoate ester | HPLC-UV | Introduce a UV-active chromophore. |

Computational and Theoretical Studies on 5 Cyclopropylpentan 2 Ol

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the properties of molecules, including those in the alcohol family.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 5-Cyclopropylpentan-2-ol, this would involve calculating key structural parameters.

Hypothetical Optimized Geometry Parameters for this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-C (cyclopropyl) | ~1.51 Å |

| Bond Length | C-C (pentyl chain) | ~1.54 Å |

| Bond Angle | C-O-H | ~109.5° |

Electronic structure analysis would provide information on the distribution of electrons within the molecule, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency represents a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. This allows for the theoretical prediction and interpretation of experimental spectra. For this compound, key vibrations would include the O-H stretch, C-H stretches (from the alkyl chain and cyclopropyl (B3062369) ring), and C-O stretch.

Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations are a valuable tool for predicting Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus (¹H and ¹³C) in the molecule, its chemical shift can be predicted. These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming structures and assigning experimental NMR signals. Spin-spin coupling constants between neighboring nuclei could also be calculated to further aid in spectral interpretation.

Reaction Mechanism Elucidation (e.g., Transition State Characterization)

DFT is frequently used to map out the energy profiles of chemical reactions. For reactions involving this compound, such as dehydration or oxidation, DFT could be used to identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction energy barriers and provides a detailed understanding of the reaction mechanism at a molecular level.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is based on quantum mechanics, MM and MD simulations use classical physics to model the behavior of molecules over time. These methods are computationally less intensive and can be used to study larger systems and longer timescales.

Conformational Analysis and Energy Landscapes

Due to the flexibility of its pentyl chain, this compound can exist in numerous different spatial arrangements, or conformations. Molecular mechanics calculations can be used to perform a systematic search for stable conformers and to calculate their relative energies. This information is used to construct an energy landscape that reveals the most probable shapes the molecule will adopt.

Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on actual published data.)

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | Extended chain, anti-periplanar | 0.00 | 45% |

| 2 | Gauche interaction in chain | 0.65 | 25% |

| 3 | Different chain fold | 1.10 | 15% |

| 4 | Other stable conformer | 1.50 | 10% |

Intramolecular Interactions and Strain Analysis

The structure of this compound is characterized by a complex interplay of non-covalent interactions and inherent ring strain. These factors dictate the molecule's three-dimensional geometry, stability, and potential reactivity.

A primary intramolecular interaction in this compound is hydrogen bonding . The hydroxyl group (-OH) at the C2 position can act as a hydrogen bond donor, while the oxygen atom itself can act as an acceptor. This can lead to the formation of a transient intramolecular hydrogen bond with the electron-rich region of the cyclopropyl group. The likelihood and strength of such an interaction are highly dependent on the molecule's conformation. Computational studies on similar alcohol systems suggest that the energy of such intramolecular hydrogen bonds can be on the order of 1-5 kcal/mol.